Evidence Item 1: Goniopypyrone Demonstrates Superior Cytotoxic Potency in Direct Head-to-Head Comparison with Altholactone Across a Comprehensive Styryl-Lactone Panel
In a landmark comparative study evaluating over 50 styryl-lactones, goniopypyrone was definitively ranked as the most cytotoxic compound, exceeding the potency of altholactone (+)-1, the next most active compound in the panel [1]. The study explicitly states that goniofufurone and several of its derivatives were found to be inactive, while the (-)-enantiomer of altholactone and three stereocongeners exhibited no significant cytotoxicity [1]. This direct head-to-head ranking provides a quantifiable potency differentiation within the most comprehensive styryl-lactone cytotoxicity dataset available.
| Evidence Dimension | Relative Cytotoxic Potency Ranking |
|---|---|
| Target Compound Data | Ranked #1 (most cytotoxic) among >50 styryl-lactones evaluated |
| Comparator Or Baseline | Altholactone (+)-1: Ranked #2; IC50 range 10⁻⁵ to 10⁻⁷ M. Goniofufurone and derivatives: inactive |
| Quantified Difference | Goniopypyrone > Altholactone (+)-1 > all other tested compounds; enantiomer (-)-1 and stereocongeners inactive |
| Conditions | Comparative cytotoxicity screening of >50 isolated/synthesized styryl-lactones belonging to the genus Goniothalamus; molecular-level evaluation |
Why This Matters
This rank-order differentiation establishes goniopypyrone as the benchmark high-potency styryl-lactone for use as a positive control in cytotoxicity screens and as a reference standard for evaluating novel synthetic analogs.
- [1] Mereyala, H. B., & Joe, M. (2001). Cytotoxic activity of styryl lactones and their derivatives. Current Medicinal Chemistry - Anti-Cancer Agents, 1(3), 293-300. View Source
